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Abstract

This technical guide provides a comprehensive overview of 2-chloro-1-methoxy-4-
methylbenzene (IUPAC name), a key aromatic intermediate in the synthesis of complex organic
molecules, particularly within the pharmaceutical industry. This document details its chemical
identity, physicochemical properties, spectroscopic data, a detailed experimental protocol for its
synthesis via regioselective chlorination, and its applications as a versatile chemical building
block. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical Identity and Nomenclature

2-Chloro-1-methoxy-4-methylbenzene is a substituted aromatic compound. According to IUPAC
nomenclature, the substituents on the benzene ring are named alphabetically. The numbering
is assigned to give the locants the lowest possible set of numbers. Anisole (methoxybenzene)
is often considered the parent structure, leading to the common name 3-chloro-4-
methylanisole. Another accepted synonym is 2-chloro-4-methoxytoluene.[1][2]
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Identifier Value

IUPAC Name 2-chloro-1-methoxy-4-methylbenzene[2]

Synonyms 2-chIoro-é-'.-methoxytoluene, 3-chloro-4-
methylanisole[2]

CAS Number 54788-38-4[2], 22002-44-4[3]

Molecular Formula CsHoCIO[2]

Molecular Weight 156.61 g/mol [2]

InChl Key ZMZVVVASCILFIL-UHFFFAOYSA-N[2]

Canonical SMILES CC1=CC(0OC)=C(C=C1)CI[2]

Physicochemical Properties

This section summarizes the known physical and chemical properties of the compound. While
some data points like melting point and water solubility are not readily available in published
literature, the table below provides the most reliable data found.

Property Value Source(s)

Not specified (expected to be a

Appearance liquid or low-melting solid) )

Density 1.1 £0.1 g/cm? [1]
Boiling Point 210.4 £ 20.0 °C at 760 mmHg [1]
Melting Point Not Available [1]
Flash Point 86.9+15.8°C [1]
Water Solubility Data not available -

LogP (XLogP3) 3.6 [2]

Spectroscopic Data
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Spectroscopic data is crucial for the identification and characterization of 2-chloro-1-methoxy-4-
methylbenzene. While full, assigned spectra are not publicly available, the following table
details the expected spectral characteristics based on the compound's structure.

Spectroscopy Expected Characteristics

- Aromatic Protons (3H): Signals expected in the
range of 6.7-7.2 ppm. Due to the substitution
pattern, complex splitting (doublets, doublet of
1H NMR doublets) is anticipated. - Methoxy Protons (-
OCHs, 3H): A sharp singlet expected around
3.8-3.9 ppm. - Methyl Protons (-CHs, 3H): A
sharp singlet expected around 2.2-2.4 ppm.

- Aromatic Carbons (6C): Signals expected in
the range of 110-160 ppm. This includes two
quaternary carbons (C-1, C-2, C-4) and three

13C NMR methine carbons (C-3, C-5, C-6). - Methoxy
Carbon (-OCHs, 1C): A signal expected around
55-60 ppm. - Methyl Carbon (-CHs, 1C): A signal
expected around 20-22 ppm.

- C-H stretch (aromatic): ~3030-3100 cm~! - C-
H stretch (aliphatic): ~2850-3000 cm~t - C=C
stretch (aromatic): ~1450-1600 cm~t - C-O
stretch (aryl ether): ~1230-1270 cm~1
(asymmetric), ~1020-1060 cm~! (symmetric) -
C-Cl stretch: ~700-850 cm~1

Infrared (IR)

Synthesis Pathway and Experimental Protocol

2-Chloro-1-methoxy-4-methylbenzene is typically synthesized via the electrophilic chlorination
of its precursor, 4-methylanisole (also known as p-methoxytoluene). The methoxy group is a
strong activating, ortho-, para-director. The methyl group is a weaker activating, ortho-, para-
director. The directing effects of the powerful methoxy group dominate, leading to chlorination
primarily at the position ortho to it (C2), as the para position is blocked.
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Logical Workflow for Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Chloro-1-methoxy-4-methylbenzene | CAS#:22002-44-4 | Chemsrc [chemsrc.com]

2. 2-Chloro-4-methoxytoluene | C8BHICIO | CID 6951757 - PubChem
[pubchem.ncbi.nim.nih.gov]

3. 001chemical.com [001chemical.com]

To cite this document: BenchChem. [In-Depth Technical Guide: 2-Chloro-1-methoxy-4-
methylbenzene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1345679#2-chloro-1-methoxy-4-methylbenzene-
iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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